4-Acetylbenzonitrile
Overview
Description
It is a light yellow to yellow-beige crystalline solid that is soluble in chloroform but insoluble in water . This compound is used in various chemical syntheses and has applications in the pharmaceutical industry.
Mechanism of Action
Target of Action
4-Acetylbenzonitrile, also known as 4’-Cyanoacetophenone , is a chemical compound with the molecular formula
C9H7NOC_9H_7NOC9H7NO
. The primary targets of this compound are not explicitly mentioned in the available literature.Mode of Action
It’s known that the compound has been used in the synthesis of imidazole derivatives . Imidazole derivatives are known to interact with various biological targets, including enzymes and receptors, leading to a wide range of biological effects.
Biochemical Pathways
Given its use in the synthesis of imidazole derivatives , it can be inferred that the compound may indirectly influence the biochemical pathways associated with these derivatives.
Result of Action
Given its role in the synthesis of imidazole derivatives , it can be inferred that the compound may indirectly contribute to the biological effects associated with these derivatives.
Biochemical Analysis
Biochemical Properties
It is known that it is used in the synthesis of imidazole derivatives , which suggests that it may interact with enzymes, proteins, and other biomolecules in the context of these reactions.
Molecular Mechanism
It is known that it can participate in reactions to form imidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Acetylbenzonitrile can be synthesized from 4-ethynylbenzonitrile using a gold catalyst [(IPr)AuCl] in methanol and water. The reaction is carried out at 110°C for 6 hours, followed by purification through column chromatography using petroleum ether and ethyl acetate as eluents . The yield of this reaction is approximately 92%.
Industrial Production Methods
In industrial settings, this compound is produced through similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified and crystallized to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Acetylbenzonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions.
Major Products
Oxidation: 4-Cyanobenzoic acid.
Reduction: 4-Aminobenzonitrile or 4-Hydroxybenzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
4-Acetylbenzonitrile is used in the synthesis of antimalarial isonitriles and other pharmaceutical intermediates . It is also employed in the preparation of anesthetic agents and anti-allergic agents. Additionally, it is used in the synthesis of imidazole derivatives, which have various biological activities .
Comparison with Similar Compounds
Similar Compounds
- 4-Ethynylbenzonitrile
- 4-Morpholinecarbonitrile
- 4-Chloro-3-nitrobenzonitrile
- Methyl 4-acetylbenzoate
- 1-Acetylindole
- 4-(Methylthio)phenylacetic acid
- 2-Amino-4-chlorobenzonitrile
- 2-Methoxybenzonitrile
Uniqueness
4-Acetylbenzonitrile is unique due to its acetyl and nitrile functional groups, which make it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable in the synthesis of a wide range of pharmaceutical compounds.
Properties
IUPAC Name |
4-acetylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPHXWGWBKZSJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10162668 | |
Record name | 4'-Cyanoacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10162668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443-80-7 | |
Record name | 4-Acetylbenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Cyanoacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001443807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-Cyanoacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10162668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-cyanoacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.441 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What spectroscopic techniques can be used to characterize 4-acetylbenzonitrile?
A1: this compound can be characterized using various spectroscopic techniques. Infrared (IR) spectroscopy can identify functional groups like the nitrile (CN) and carbonyl (CO) groups present in the molecule. [, ] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR and 13C NMR, can provide detailed information about the hydrogen and carbon environments within the molecule, aiding in structural elucidation. [] Additionally, mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound. []
Q2: Can you elaborate on the application of 2D IR spectroscopy in understanding this compound?
A2: While standard IR spectroscopy provides information about the presence of functional groups, two-dimensional infrared (2D IR) spectroscopy offers a more in-depth analysis of molecular vibrations and interactions. A study demonstrated the use of relaxation-assisted 2D IR (RA 2DIR) spectroscopy to investigate vibrational energy transfer between the CN and CO groups in this compound. [] This technique led to a six-fold enhancement in cross-peak amplitudes, indicating energy transfer between these groups despite their relatively long distance of approximately 6.5 Å within the molecule. [] These findings highlight the potential of RA 2DIR for studying long-range interactions and connectivity patterns in molecules like this compound.
Q3: Has this compound been explored for its potential in coordination chemistry?
A3: Yes, this compound, due to the presence of the nitrile group, can act as a ligand in coordination complexes. Research has demonstrated its ability to coordinate to metal centers, specifically cobalt(III), through the nitrogen atom of the nitrile group. [] This coordination leads to the formation of pentaamminecobalt(III) complexes. [] Interestingly, these complexes are susceptible to hydrolysis, resulting in the conversion of the nitrile group to a carboxamide, offering a chemical proof for the initial nitrogen coordination. [] This aspect highlights the reactivity of the nitrile group in this compound and its potential for further chemical transformations.
Q4: Are there any studies focusing on the synthesis of novel compounds using this compound as a building block?
A4: Yes, the presence of both the acetyl and nitrile groups in this compound makes it a versatile building block in organic synthesis. One study utilized this compound in the synthesis of imidazole derivatives with potential anti-inflammatory and analgesic activities. [] The reaction involved the condensation of 4-(2-ethylamino)-1H-imidazole with this compound, resulting in the formation of a new imidazole derivative. [] This example demonstrates the utility of this compound as a starting material for creating diverse chemical libraries with potential biological applications.
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